molecular formula C25H22N2O4 B2986243 N-(2-ethoxyphenyl)-3-(4-methylbenzamido)benzofuran-2-carboxamide CAS No. 888444-82-4

N-(2-ethoxyphenyl)-3-(4-methylbenzamido)benzofuran-2-carboxamide

Cat. No. B2986243
CAS RN: 888444-82-4
M. Wt: 414.461
InChI Key: KBNFYNGFPIACIM-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-3-(4-methylbenzamido)benzofuran-2-carboxamide, also known as EMB-001, is a novel benzofuran derivative that has gained significant attention in the field of medicinal chemistry. It is a potent and selective inhibitor of the protein-protein interaction between the transcription factor STAT3 and its upstream kinases, making it a promising candidate for the treatment of cancer and other diseases associated with aberrant STAT3 signaling.

Scientific Research Applications

Chemical Synthesis and Derivative Studies

N-(2-ethoxyphenyl)-3-(4-methylbenzamido)benzofuran-2-carboxamide is structurally related to a variety of chemical compounds that have been synthesized and studied for their potential applications in medicinal chemistry and biological activities. For example, compounds derived from benzofuran and benzodifuran scaffolds, such as those synthesized from visnagenone and khellinone, have demonstrated anti-inflammatory and analgesic activities, indicating the potential therapeutic value of benzofuran derivatives in pharmaceutical research (A. Abu-Hashem et al., 2020).

Dopamine Receptor Ligands

Modifications to the aromatic ring linked to the piperazine moiety, as seen in the structure-affinity relationship study on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides, have led to compounds with moderate affinity for dopamine D3 receptors, suggesting the potential application of similar compounds in the development of neurological disorder treatments (M. Leopoldo et al., 2002).

Imaging Agents

The structural motif present in N-(2-ethoxyphenyl)-3-(4-methylbenzamido)benzofuran-2-carboxamide is also reminiscent of iodobenzamide analogs, which have been explored as potential CNS D-2 dopamine receptor imaging agents. Such compounds concentrate in striatal areas and have been proposed for imaging CNS D-2 dopamine receptors, indicating their utility in diagnostic imaging and neuroscience research (R. Murphy et al., 1990).

Catalysis and Organic Synthesis

In the context of organic synthesis, related benzamide compounds have been involved in catalytic reactions, such as platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides. This demonstrates the role of benzamide derivatives in facilitating novel organic transformations, potentially expanding the toolkit available for synthetic chemists (Xiang Wang and R. Widenhoefer, 2004).

properties

IUPAC Name

N-(2-ethoxyphenyl)-3-[(4-methylbenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4/c1-3-30-21-11-7-5-9-19(21)26-25(29)23-22(18-8-4-6-10-20(18)31-23)27-24(28)17-14-12-16(2)13-15-17/h4-15H,3H2,1-2H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNFYNGFPIACIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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